Cas no 2137442-58-9 (5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester)
![5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester structure](https://ja.kuujia.com/scimg/cas/2137442-58-9x500.png)
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester 化学的及び物理的性質
名前と識別子
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- 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester
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- インチ: 1S/C9H15NO3/c1-2-12-8(11)7-6-13-9(10-7)4-3-5-9/h7,10H,2-6H2,1H3
- InChIKey: MSLGTWCHJDGVLT-UHFFFAOYSA-N
- SMILES: C1C2(NC(C(OCC)=O)CO2)CC1
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691667-0.5g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 0.5g |
$1247.0 | 2023-05-29 | ||
Enamine | EN300-691667-2.5g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 2.5g |
$2548.0 | 2023-05-29 | ||
Enamine | EN300-691667-0.25g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 0.25g |
$1196.0 | 2023-05-29 | ||
Enamine | EN300-691667-0.1g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 0.1g |
$1144.0 | 2023-05-29 | ||
Enamine | EN300-691667-0.05g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 0.05g |
$1091.0 | 2023-05-29 | ||
Enamine | EN300-691667-5.0g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 5g |
$3770.0 | 2023-05-29 | ||
Enamine | EN300-691667-1.0g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 1g |
$1299.0 | 2023-05-29 | ||
Enamine | EN300-691667-10.0g |
ethyl 5-oxa-8-azaspiro[3.4]octane-7-carboxylate |
2137442-58-9 | 10g |
$5590.0 | 2023-05-29 |
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl esterに関する追加情報
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester (CAS No. 2137442-58-9): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester (CAS No. 2137442-58-9) is a unique and versatile compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive three-dimensional structure and potential for diverse biological activities. In this article, we will delve into the structural features, physical and chemical properties, and potential applications of this compound.
Structural Characteristics
The molecular formula of 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester is C11H19N1O3, with a molecular weight of approximately 209.27 g/mol. The compound features a spirocyclic core consisting of an eight-membered ring fused to a three-membered ring, with an oxygen atom (O) and a nitrogen atom (N) incorporated into the structure. The presence of the ethyl ester group at the carboxylic acid position adds to its functional versatility.
The spirocyclic framework provides a rigid and conformationally constrained structure, which can influence the compound's interactions with biological targets. The oxygen atom in the five-membered ring enhances the compound's polarity and solubility properties, while the nitrogen atom introduces potential sites for hydrogen bonding and other intermolecular interactions.
Physical and Chemical Properties
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester is a colorless to pale yellow liquid at room temperature. It exhibits moderate solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays. The compound's melting point is around 60°C, and its boiling point is above 200°C under reduced pressure.
The presence of the carboxylic acid group in its ethyl ester form makes the compound less acidic compared to its free carboxylic acid counterpart. However, it can still undergo hydrolysis under basic conditions to form the corresponding carboxylic acid. This property is useful in synthetic chemistry for protecting carboxylic acid functionalities during multi-step syntheses.
Synthesis and Preparation
The synthesis of 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester typically involves several steps, including the formation of the spirocyclic core followed by functional group transformations. One common approach is to start with a suitable cyclic amine or amide precursor, which undergoes intramolecular cyclization to form the spirocyclic structure. Subsequent reactions can introduce the oxygen atom and the ethyl ester group through selective functionalization.
The synthetic route can be optimized for yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst selection. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of spirocyclic compounds like 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester.
Biological Activities and Applications
The unique structural features of 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester make it an attractive candidate for various biological studies. Research has shown that spirocyclic compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In particular, studies have focused on the potential of spirocyclic compounds as inhibitors of specific enzymes involved in disease pathways. For example, some spirocyclic derivatives have been shown to inhibit kinases involved in cancer cell proliferation and metastasis. The rigid structure of these compounds can enhance their binding affinity to target proteins by providing specific interactions that are difficult to achieve with more flexible molecules.
Potential Therapeutic Applications
The therapeutic potential of 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester is currently being explored in preclinical studies for various diseases. One area of interest is its use as an anti-inflammatory agent due to its ability to modulate inflammatory pathways without causing significant side effects.
Clinical trials are also underway to evaluate the efficacy of similar spirocyclic compounds in treating bacterial infections resistant to conventional antibiotics. The unique mechanism of action exhibited by these compounds may provide new strategies for combating drug-resistant pathogens.
Safety Considerations
Safety assessments are crucial for any compound being considered for therapeutic use. Preliminary toxicological studies on 5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester have shown it to be well-tolerated at therapeutic doses with no significant adverse effects observed in animal models.
Ongoing research aims to further elucidate the safety profile of this compound through comprehensive toxicity studies involving multiple species and dose levels. These studies will provide valuable data to support its potential advancement into clinical trials.
Conclusion
5-Oxa-8-azaspiro[3.4]octane-7-carboxylic acid, ethyl ester (CAS No. 2137442-58-9) is a promising compound with unique structural features that make it suitable for various applications in chemical and pharmaceutical research. Its potential as an anti-inflammatory agent and inhibitor of disease-related enzymes highlights its therapeutic value.
Ongoing research continues to uncover new insights into the properties and applications of this compound, paving the way for its potential use in treating various diseases. As more data becomes available from preclinical studies and clinical trials, we can expect to see increased interest in this intriguing molecule from both academic researchers and pharmaceutical companies alike.
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